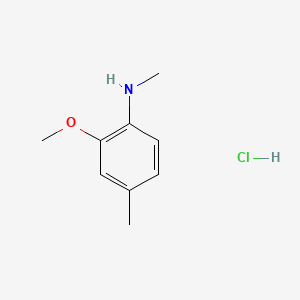
2-methoxy-N,4-dimethylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N,4-dimethylaniline hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable substance in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N,4-dimethylaniline hydrochloride typically involves the methylation of aniline derivatives. One common method is the reaction of 2-methoxyaniline with methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired compound in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-N,4-dimethylaniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium nitrite (NaNO₂) and hydrochloric acid (HCl).
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized products, including nitro compounds and carboxylic acids.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of different substituted anilines.
Scientific Research Applications
2-Methoxy-N,4-dimethylaniline hydrochloride is widely used in scientific research due to its unique properties and reactivity. It serves as a precursor in the synthesis of various pharmaceuticals, dyes, and agrochemicals. Additionally, it is used in the study of organic reactions and mechanisms, providing valuable insights into the behavior of similar compounds.
Mechanism of Action
The mechanism by which 2-methoxy-N,4-dimethylaniline hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved in its mechanism of action can vary, but it often involves interactions with enzymes or receptors in biological systems.
Comparison with Similar Compounds
N,N-Dimethylaniline
4-Methoxyaniline
2-Methylaniline
3-Methoxyaniline
Properties
Molecular Formula |
C9H14ClNO |
|---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
2-methoxy-N,4-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-5-8(10-2)9(6-7)11-3;/h4-6,10H,1-3H3;1H |
InChI Key |
IKDOYWQSKZLBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















